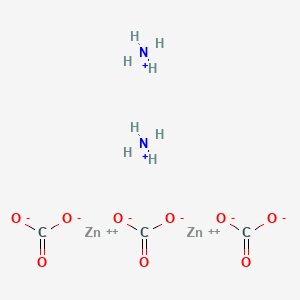

Carbonic acid,ammonium zinc salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium bicarbonate is an inorganic compound with the chemical formula NH₄HCO₃Commonly referred to as bicarbonate of ammonia, ammonium hydrogen carbonate, or hartshorn, it is a colorless solid that decomposes readily to carbon dioxide, water, and ammonia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (g) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) \rightarrow \text{NH}_4\text{HCO}_3 (s) ] Due to the volatile nature of its constituents, ammonium bicarbonate tends to decompose upon standing, especially in the presence of moisture, necessitating storage in a cool and dry place .

Industrial Production Methods: In industrial settings, ammonium bicarbonate is produced by combining carbon dioxide and ammonia. The reaction solution is kept cold to allow the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium bicarbonate undergoes several types of chemical reactions, including decomposition, neutralization, and substitution reactions.

Common Reagents and Conditions:

Decomposition: Upon heating, ammonium bicarbonate decomposes into ammonia, carbon dioxide, and water. [ \text{NH}_4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Neutralization: It reacts with acids to form ammonium salts and carbon dioxide. [ \text{NH}_4\text{HCO}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

Substitution: It reacts with sodium hydroxide to form sodium carbonate, ammonium hydroxide, and water. [ \text{NH}_4\text{HCO}_3 + 2\text{NaOH} \rightarrow \text{Na}_2\text{CO}_3 + \text{NH}_4\text{OH} + \text{H}_2\text{O} ]

Major Products Formed: The major products formed from these reactions include ammonia, carbon dioxide, water, ammonium salts, and sodium carbonate .

Applications De Recherche Scientifique

Ammonium bicarbonate has a wide array of applications across various scientific fields:

Chemistry: It serves as a buffer in lyophilization and matrix-assisted laser desorption/ionization (MALDI).

Biology: It is used in protein purification and as a reagent in biochemical assays.

Medicine: It is used in the preparation of certain pharmaceuticals and as a leavening agent in the food industry.

Industry: It is used as a fertilizer, in fire extinguishers, in the manufacturing of dyes, ceramics, and paints, and in leather tanning

Mécanisme D'action

Ammonium bicarbonate exerts its effects primarily through its decomposition into ammonia, carbon dioxide, and water. This decomposition is facilitated by heat and moisture. The ammonia produced can act as a reducing agent in various chemical processes, while the carbon dioxide can be used in carbonation reactions .

Comparaison Avec Des Composés Similaires

- Ammonium carbonate (NH₄)₂CO₃

- Sodium bicarbonate NaHCO₃

- Potassium bicarbonate KHCO₃

Comparison:

- Ammonium carbonate: Similar to ammonium bicarbonate, it decomposes to release ammonia and carbon dioxide. it is more stable and less prone to decomposition at room temperature.

- Sodium bicarbonate: Commonly known as baking soda, it is used widely in baking and as an antacid. It is more stable than ammonium bicarbonate and does not release ammonia.

- Potassium bicarbonate: Used as a fire suppressant and in agriculture, it is similar to sodium bicarbonate but provides potassium as a nutrient .

Ammonium bicarbonate stands out due to its unique ability to decompose readily, making it useful in applications where the release of ammonia and carbon dioxide is beneficial.

Propriétés

Numéro CAS |

40861-29-8 |

|---|---|

Formule moléculaire |

C3H8N2O9Zn2 |

Poids moléculaire |

346.9 g/mol |

Nom IUPAC |

diazanium;dizinc;tricarbonate |

InChI |

InChI=1S/3CH2O3.2H3N.2Zn/c3*2-1(3)4;;;;/h3*(H2,2,3,4);2*1H3;;/q;;;;;2*+2/p-4 |

Clé InChI |

QOPSSYZLVIENBR-UHFFFAOYSA-J |

SMILES canonique |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Zn+2].[Zn+2] |

Description physique |

Liquid 30-40% Aqueous solution: Colorless liquid with an ammoniacal odor; [BASF MSDS] |

Numéros CAS associés |

1066-33-7 (Parent) 23713-49-7 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)

![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)

![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)

![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)

![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)

![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)

![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)